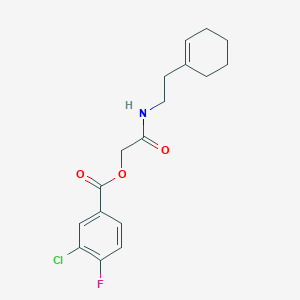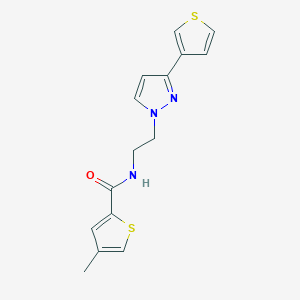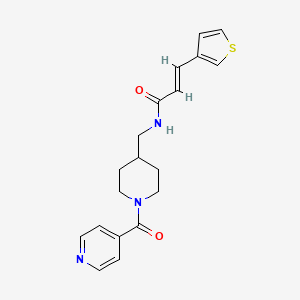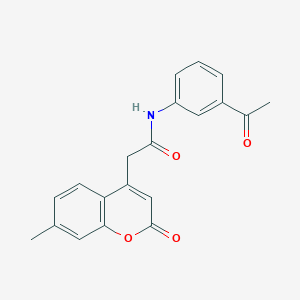
N-(3-acetylphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetylphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide, also known as AMCA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. AMCA belongs to the class of acetamide derivatives and is structurally similar to coumarin and its derivatives.
Scientific Research Applications
Anticancer Applications
N-(3-acetylphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide derivatives have been synthesized and evaluated for their antitumor activity against different human cancer cell lines. Lei Shi et al. (2020) synthesized novel 3,4,5-trimethoxyphenyl coumarin derivatives, exhibiting inhibitory activity against tumor cells, surpassing even 5-fluorouracil in some instances (Lei Shi et al., 2020).
Material Science Applications
In the realm of materials science, the compound has been utilized in the preparation of PMMA hybrid networks. Gonul S. Batibay et al. (2020) detailed the synthesis of a photoinitiator that, due to its one-component nature, can be used even in the air atmosphere, leading to improvements in thermal stability and robust polymer/filler networks (Gonul S. Batibay et al., 2020).
Synthesis of Nitrogen Heterocycles
The compound has also played a role in the synthesis of nitrogen heterocycles. O. V. Skripskaya et al. (2013) explored its application in obtaining derivatives that could potentially serve as precursors for various pharmaceuticals and agrochemicals (O. V. Skripskaya et al., 2013).
properties
IUPAC Name |
N-(3-acetylphenyl)-2-(7-methyl-2-oxochromen-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-12-6-7-17-15(11-20(24)25-18(17)8-12)10-19(23)21-16-5-3-4-14(9-16)13(2)22/h3-9,11H,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHGWCHZDSZELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

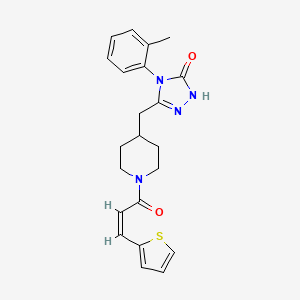
![3-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2611606.png)
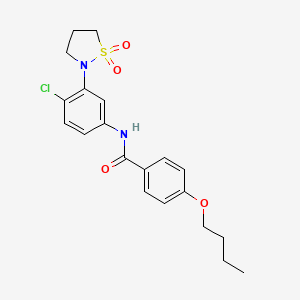
![N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2611608.png)
![4-methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B2611611.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2611612.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2611614.png)
![1-methyl-4-({2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetyl)piperazine](/img/structure/B2611615.png)
![3-(5-Chloropyridin-2-yl)-2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanylmethylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2611617.png)
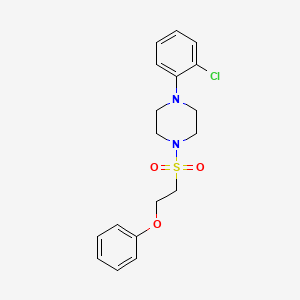
![2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2611622.png)
